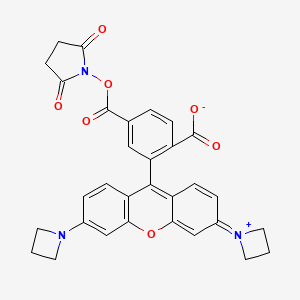

2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate

Overview

Description

This compound features a xanthylium core substituted with two azetidin-1-yl groups at positions 3 and 5. The benzoate ester at position 4 contains a reactive 2,5-dioxopyrrolidin-1-yloxy carbonyl group, which is characteristic of activated esters commonly used in bioconjugation chemistry . The azetidine substituents may enhance solubility or modulate electronic properties, while the activated ester facilitates nucleophilic substitution reactions, making the compound useful for labeling biomolecules or polymers .

Mechanism of Action

Target of Action

The primary targets of this compound are specific molecules inside living cells . The compound is used as a fluorescent dye to label these biomolecules .

Mode of Action

The compound interacts with its targets by binding to them and emitting fluorescence . This allows the labeled biomolecules to be visualized under a fluorescence microscope .

Biochemical Pathways

Instead, it is used to study these pathways by labeling the molecules involved . The fluorescence emitted by the compound can be used to track the movement and interactions of these molecules, providing insights into the workings of the pathway .

Result of Action

The primary result of the compound’s action is the production of fluorescence when it binds to its target molecules . This allows the targets to be visualized and studied under a microscope .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the intensity of the fluorescence can be affected by the pH and temperature of the environment . Additionally, the compound’s stability and efficacy can be influenced by the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate plays a significant role in biochemical reactions, particularly as a fluorescent probe. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the detection and analysis of target substances. The nature of these interactions often involves binding to specific sites on proteins or enzymes, leading to changes in fluorescence properties that can be measured and analyzed .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can be used to monitor changes in intracellular calcium levels, which are crucial for various cellular processes . Additionally, its impact on gene expression can be studied using fluorescence-based assays, providing insights into the regulatory mechanisms of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. The compound’s fluorescence properties allow for real-time monitoring of these interactions, providing valuable information on the dynamics of enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies . Degradation over time can lead to a decrease in fluorescence intensity, which must be accounted for in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively label target biomolecules without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes . It is essential to determine the optimal dosage that balances efficacy and safety in experimental applications.

Metabolic Pathways

The metabolic pathways involving this compound are complex and involve interactions with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding these pathways is crucial for optimizing the use of this compound in biochemical assays and imaging applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function . The distribution patterns can be studied using fluorescence imaging techniques, providing valuable information on the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, making it essential to understand the mechanisms that govern its distribution within cells . Fluorescence microscopy techniques are often used to study these localization patterns, providing insights into the compound’s role in cellular processes.

Biological Activity

The compound 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate is a novel synthetic organic molecule with potential biological activity due to its unique structural features. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The compound's structure includes:

- A xanthylium core which is known for its fluorescence properties.

- Azetidine rings , which may enhance bioactivity through their interaction with biological targets.

- A dioxopyrrolidine unit that contributes to the compound's overall stability and reactivity.

The molecular formula is , indicating a complex arrangement that may influence its biological interactions.

Pharmacological Properties

Research indicates that compounds containing xanthylium structures often exhibit a range of pharmacological activities, including:

- Antimicrobial : Xanthylium derivatives have been linked to antimicrobial effects, potentially inhibiting bacterial growth through membrane disruption or metabolic interference.

- Anti-inflammatory : The presence of azetidine and dioxopyrrolidine groups suggests potential anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescent Labeling : The compound acts as a fluorescent probe, allowing for the visualization of cellular processes. It binds covalently to primary amine groups on biomolecules, facilitating imaging techniques such as confocal microscopy.

- Cell Signaling Modulation : By influencing cell signaling pathways, the compound may affect gene expression and cellular metabolism. This is particularly relevant in studies involving calcium signaling in various cell types.

- Enzyme Interaction : The compound interacts with specific enzymes, potentially altering their activity and leading to downstream effects in metabolic pathways.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-(3,6-bis(dimethylamino)xanthylium-9-yl)-4-(2,5-dioxopyrrolidin-1-yloxy)benzoate | Dimethylamino groups | Enhanced solubility and bioactivity |

| N-[1-[4-(2,5-dioxopyrrolidin-1-yl)cyclohexyl]azetidin-3-yl]-2-[6-(trifluoromethyl)quinazolin-4-yl]amino]acetamide | Trifluoromethyl group | Increased lipophilicity and target specificity |

| 2,5-Dioxopyrrolidin-1-yloxycarbonyl derivatives | Dioxopyrrolidine unit | Varied biological activities based on side chains |

This table illustrates how the combination of azetidine and xanthylium functionalities in our compound may confer distinct pharmacological properties not found in other derivatives.

Q & A

Q. Basic: What are the common synthetic routes for preparing this compound, and what analytical techniques are essential for confirming its structure?

Answer:

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Reacting xanthylium precursors with azetidine derivatives under reflux conditions in aprotic solvents (e.g., acetic anhydride) to form the di-azetidinyl-xanthylium core .

- Esterification : Introducing the 2,5-dioxopyrrolidinyl-activated carbonyl group via nucleophilic acyl substitution, often using sodium acetate as a catalyst .

Key Analytical Techniques :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for azetidine protons (δ ~3.2–3.8 ppm) and xanthylium aromatic protons (δ ~6.5–8.0 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and pyrrolidine ring vibrations (~1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. Basic: How should researchers handle and store this compound to ensure stability during experimental procedures?

Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the dioxopyrrolidinyl ester .

- Handling :

Q. Advanced: What computational strategies can optimize reaction conditions for synthesizing this compound, and how do they integrate with experimental validation?

Answer:

- Quantum Chemical Calculations :

- Experimental Integration :

- Validate computational predictions via small-scale trials (e.g., varying solvents: DMF vs. THF) and monitor yields .

- Use HPLC-MS to track intermediates and adjust reaction time/temperature iteratively .

Q. Advanced: How do the electronic effects of the xanthylium and pyrrolidine moieties influence the compound's reactivity in different solvent systems?

Answer:

- Xanthylium Core :

- Azetidine/Pyrrolidine Rings :

- Electron-rich nitrogen lone pairs stabilize the xanthylium cation via resonance, reducing degradation in acidic media .

- Solvent Effects :

Q. Advanced: When encountering discrepancies in spectroscopic data (e.g., NMR shifts or IR bands), what systematic approaches resolve structural ambiguities?

Answer:

- Comparative Analysis :

- Cross-reference observed NMR shifts with structurally similar compounds (e.g., xanthylium derivatives in vs. pyrrolidine esters in ).

- Isotopic Labeling :

- Use ¹⁵N-labeled azetidine to distinguish ring protons in overcrowded spectral regions .

- Dynamic NMR :

- Probe rotational barriers in the dioxopyrrolidinyl group at variable temperatures to resolve overlapping signals .

Q. Advanced: How can researchers design experiments to address contradictory data on the compound’s photostability?

Answer:

- Controlled Degradation Studies :

- Mechanistic Probes :

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural analogs include:

2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate (CAS 91990-88-4): Shares the 2,5-dioxopyrrolidin-1-yl-activated ester, enabling efficient conjugation.

Thiazolo-pyrimidine derivatives (e.g., compounds 11a, 11b, and 12 in ): These feature cyano groups and fused heterocycles but utilize chloroacetic acid-derived esters instead of activated pyrrolidinyl esters. Their synthesis involves reflux with sodium acetate, yielding ~57–68% , which may inform synthetic strategies for the target compound.

Spiro compounds with pyrrolidine rings (): Contain benzothiazole and dimethylamino-phenyl groups.

Physicochemical and Reactivity Comparison

Key Findings:

- Activated Ester Utility : The target compound’s 2,5-dioxopyrrolidin-1-yl group aligns with CAS 91990-88-4, both enabling rapid conjugation under mild conditions .

- Stability : Like other activated esters, the target compound is likely hydrolytically sensitive, necessitating anhydrous handling (similar to protocols in ) .

- Structural Uniqueness: The xanthylium-azetidine combination distinguishes it from simpler esters (e.g., ) and heterocyclic derivatives (), suggesting novel optical or electronic properties.

Research Implications and Limitations

- Synthesis : ’s methods (reflux with sodium acetate) could guide the target compound’s synthesis, though yields may vary due to its complexity .

- Safety : Analogous to CAS 91990-88-4 (Class 9 hazardous material), the target compound may require stringent safety protocols .

- Knowledge Gaps: No direct data on fluorescence, solubility, or biological activity were found. Further experimental validation is needed.

Properties

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3O7/c35-27-9-10-28(36)34(27)41-31(39)18-3-6-21(30(37)38)24(15-18)29-22-7-4-19(32-11-1-12-32)16-25(22)40-26-17-20(5-8-23(26)29)33-13-2-14-33/h3-8,15-17H,1-2,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUIXAGWHCMXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.